molecular formula C16H24O7 B12295589 2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol

2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol

Cat. No.: B12295589
M. Wt: 328.36 g/mol
InChI Key: KLLYDTMVSVIJEH-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol typically involves multiple steps, including the formation of the oxane ring and the introduction of hydroxyl groups. Common synthetic routes may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and oxane ring play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol: shares similarities with other polyhydroxylated compounds and oxane derivatives.

    Similar compounds: include 2-(Hydroxymethyl)-6-[4-(4-methoxyphenyl)butan-2-yloxy]oxane-3,4,5-triol and 2-(Hydroxymethyl)-6-[4-(4-aminophenyl)butan-2-yloxy]oxane-3,4,5-triol.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the presence of the oxane ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O7/c1-9(2-3-10-4-6-11(18)7-5-10)22-16-15(21)14(20)13(19)12(8-17)23-16/h4-7,9,12-21H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLYDTMVSVIJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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